molecular formula C9H13NO2 B13678256 4-(Cyanomethyl)cyclohexane-1-carboxylic acid

4-(Cyanomethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13678256
M. Wt: 167.20 g/mol
InChI Key: KGVMMEPISGEXJS-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)cyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with a cyanomethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexanone to Cyclohexane-1-carboxylic acid: Cyclohexanone is first converted to cyclohexane-1-carboxylic acid through hydrogenation.

    Introduction of Cyanomethyl Group: The carboxylic acid is then reacted with a cyanomethylating agent under basic conditions to introduce the cyanomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyanomethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the cyanomethyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a cyanomethyl group, leading to different reactivity and applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(cyanomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-5H2,(H,11,12)

InChI Key

KGVMMEPISGEXJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC#N)C(=O)O

Origin of Product

United States

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